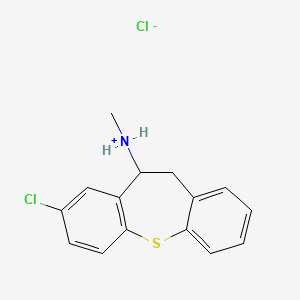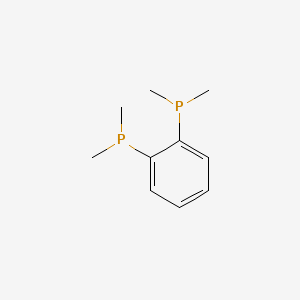
1,2-Bis(dimethylphosphino)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(dimethylphosphino)benzene is an organophosphorus compound with the chemical formula C8H14P2. It is a bidentate ligand, meaning it can form two bonds with a metal center, making it useful in coordination chemistry. This compound is known for its ability to stabilize metal complexes and is widely used in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(dimethylphosphino)benzene can be synthesized through several methods. One common method involves the reaction of 1,2-dibromobenzene with lithium dimethylphosphide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions often include low temperatures to control the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
化学反应分析
Types of Reactions
1,2-Bis(dimethylphosphino)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phosphine groups can undergo substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like bromine or chlorine are often used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
科学研究应用
1,2-Bis(dimethylphosphino)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are essential in catalysis and materials science.
Biology: The compound is used in the study of enzyme mimetics and metalloproteins.
Medicine: It is explored for its potential in drug delivery systems and as a component in diagnostic agents.
作用机制
The mechanism of action of 1,2-Bis(dimethylphosphino)benzene involves its ability to coordinate with metal centers. The phosphine groups donate electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The compound can form stable chelate complexes, which are crucial in many catalytic cycles .
相似化合物的比较
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: Similar in structure but with phenyl groups instead of methyl groups.
1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand with an ethane backbone instead of a benzene ring.
Uniqueness
1,2-Bis(dimethylphosphino)benzene is unique due to its specific electronic and steric properties, which make it highly effective in stabilizing metal complexes. Its smaller methyl groups compared to phenyl groups in similar compounds allow for different coordination geometries and reactivity patterns .
属性
CAS 编号 |
7237-07-2 |
|---|---|
分子式 |
C10H16P2 |
分子量 |
198.18 g/mol |
IUPAC 名称 |
(2-dimethylphosphanylphenyl)-dimethylphosphane |
InChI |
InChI=1S/C10H16P2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 |
InChI 键 |
QRRVMWPNMMLSGD-UHFFFAOYSA-N |
规范 SMILES |
CP(C)C1=CC=CC=C1P(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)
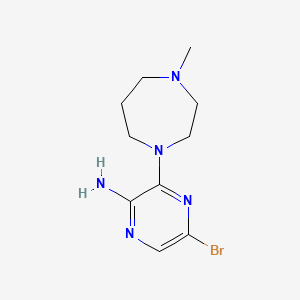
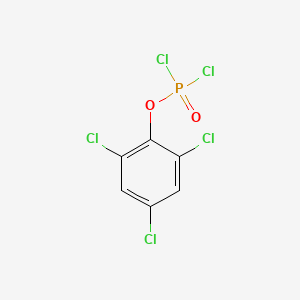
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid](/img/structure/B13769205.png)
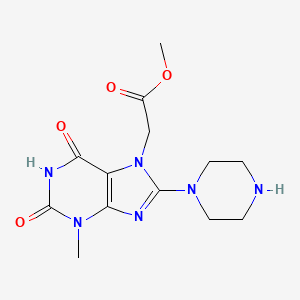
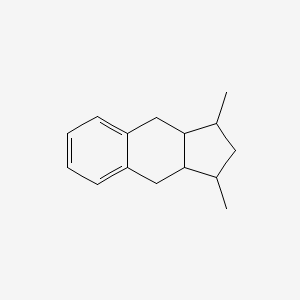
![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)
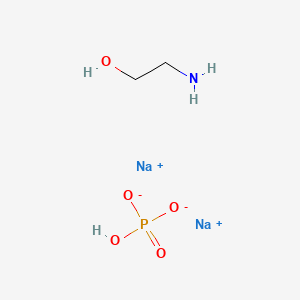
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)
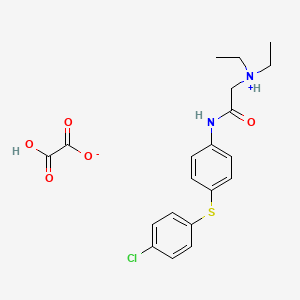
![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)
